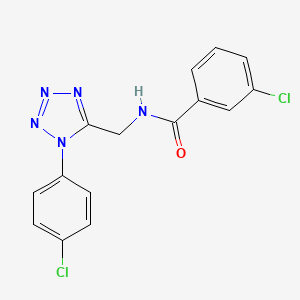

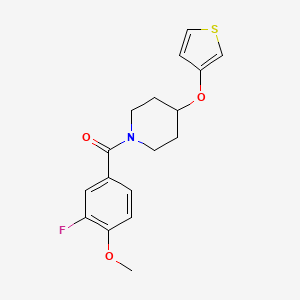

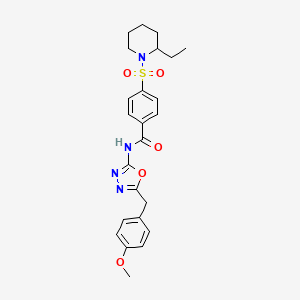

![molecular formula C13H15NO B2554690 7-苯甲酰-7-氮杂双环[2.2.1]庚烷 CAS No. 188624-96-6](/img/structure/B2554690.png)

7-苯甲酰-7-氮杂双环[2.2.1]庚烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“7-Benzoyl-7-azabicyclo[2.2.1]heptane” is a derivative of 7-azabicyclo[2.2.1]heptane . It is synthesized using N-acylated pyrroles . The structure of the compound has been determined by X-ray crystallographic analysis .

Synthesis Analysis

The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid, Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization .

Molecular Structure Analysis

The structures of two of the adducts, those between N-phenylmaleimide and N-benzoylpyrrole and the dihydro adduct of N-phenylmaleimide with N-acetylpyrrole, have been determined by X-ray crystallographic analysis .

Chemical Reactions Analysis

The syntheses, using pressures of up to 1.4 GPa, and the properties of Diels–Alder adducts of some N-acylated pyrroles are described. Both exo and endo adducts may be obtained and purified and are, in general, unstable with respect to the retro reaction .

科学研究应用

Analgesic Research and Epibatidine Derivatives

- Epibatidine , an alkaloid isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, is a potent analgesic agent. It binds strongly to nicotinic acetylcholine receptors (nAChRs) and is 200 times more potent than morphine. However, its toxic effects limit clinical application .

- Researchers have explored the synthesis of 7-azabicyclo[2.2.1]heptane derivatives as potential alternatives to epibatidine. These compounds exhibit structural variations while maintaining the bicyclic framework. Structure-activity relationship studies aim to identify analogues with reduced side effects .

Total Synthesis of Epibatidine

- A new, efficient method involves the t-BuOK-promoted hydrogen bromide elimination of a specific intermediate, yielding 7-[(t-butoxy)carbonyl]-7-azabicyclo[2.2.1]hept-2-ene. This compound constitutes a formal total synthesis of epibatidine .

Conformationally Constrained Compounds

- Researchers have synthesized 7-substituted exo-2-bromo-7-azabicyclo[2.2.1]heptane derivatives . These compounds are conformationally constrained and may exhibit unique properties. The synthetic sequence involves bromination, followed by intramolecular cyclization .

N-Sulfonyl Functional Motif

- Incorporating an N-sulfonyl functional motif into the radical precursor of 7-azabicyclo[2.2.1]heptane leads to cyclized products. This motif selectively participates in intramolecular free radical reactions .

Amide Group Planarity

- Studies have shown that bicyclic amides of 7-azabicyclo[2.2.1]heptane are intrinsically nitrogen-pyramidal. Single-crystal X-ray diffraction structures reveal the planarity of the amide group in relevant compounds .

Synthetic Strategies and Medicinal Chemistry

未来方向

作用机制

Target of Action

The primary target of 7-Benzoyl-7-azabicyclo[2.2.1]heptane is currently unknown. The compound is a derivative of 7-azabicyclo[2.2.1]heptane, which is found in epibatidine . Epibatidine is known to have a high affinity for the nicotinic acetylcholine receptor (nAChR) , but it is unclear if 7-Benzoyl-7-azabicyclo[2.2.1]heptane shares this target.

Mode of Action

The mode of action of 7-Benzoyl-7-azabicyclo[22If it shares the same target as its parent compound, epibatidine, it may interact with the nicotinic acetylcholine receptor (nAChR) to exert its effects .

属性

IUPAC Name |

7-azabicyclo[2.2.1]heptan-7-yl(phenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c15-13(10-4-2-1-3-5-10)14-11-6-7-12(14)9-8-11/h1-5,11-12H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVDAOHTTBLKNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1N2C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzoyl-7-azabicyclo[2.2.1]heptane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

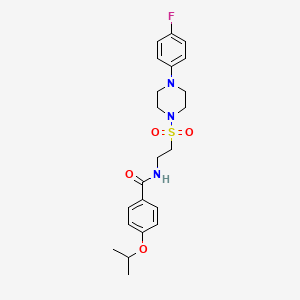

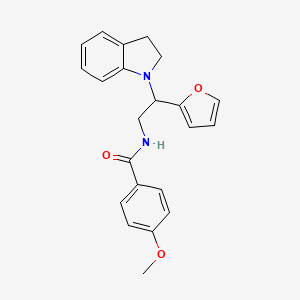

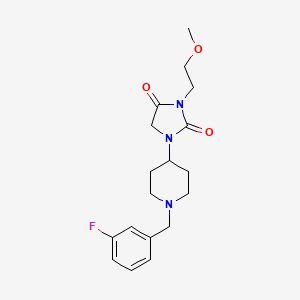

![methyl 4-(3-(5-methylfuran-2-yl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2554608.png)

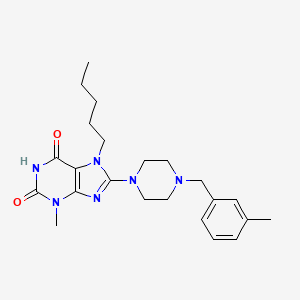

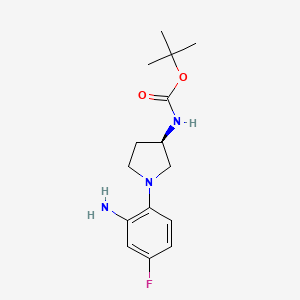

![N-(2-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2554627.png)